molecular formula C13H19NO B111002 4-(Benzylamino)cyclohexan-1-ol CAS No. 1019573-01-3

4-(Benzylamino)cyclohexan-1-ol

Cat. No.: B111002
CAS No.: 1019573-01-3
M. Wt: 205.3 g/mol
InChI Key: QPRIOPMWGXBPOQ-UHFFFAOYSA-N
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Description

4-(Benzylamino)cyclohexan-1-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRIOPMWGXBPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Cyclohexane Based Amino Alcohol Scaffolds

Cyclohexane-based amino alcohol scaffolds are fundamental building blocks in the world of organic chemistry. mdpi.com Their rigid, three-dimensional structure, a direct consequence of the cyclohexane (B81311) ring, allows for precise spatial arrangement of functional groups. This stereochemical control is paramount in the design of molecules that interact with biological targets, such as enzymes and receptors, which themselves possess a defined three-dimensional architecture.

The presence of both an amino and a hydroxyl group within the same molecule opens up a plethora of synthetic possibilities. These functional groups can be selectively modified to introduce a variety of substituents, leading to the creation of diverse molecular libraries. This diversity is crucial in the discovery of new therapeutic agents and functional materials. For instance, the amino group can be acylated, alkylated, or used in the formation of amides, while the hydroxyl group can be esterified, etherified, or oxidized. rsc.org The interplay between these two groups also allows for the formation of intramolecular hydrogen bonds, which can influence the conformation and, consequently, the reactivity and biological activity of the molecule.

The cyclohexane core itself is not merely a passive scaffold. Its conformational flexibility, primarily the chair and boat forms, can be influenced by the nature and position of the substituents. This conformational bias can, in turn, affect the orientation of the amino and hydroxyl groups, thereby modulating the molecule's interaction with its environment. This intricate relationship between structure and conformation is a key area of study in contemporary organic chemistry.

Charting the Research Course for 4 Benzylamino Cyclohexan 1 Ol and Its Analogs

Reductive Amination Strategies for Core Synthesis

Reductive amination stands as a cornerstone for the synthesis of this compound, typically involving the reaction of 4-hydroxycyclohexanone (B83380) with benzylamine (B48309) in the presence of a reducing agent. This one-pot reaction is highly efficient due to the ready availability of the starting materials. researchgate.netorganic-chemistry.org The general reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the ketone and amine, which is then subsequently reduced to the final amine product. researchgate.netmdpi.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the reductive amination process are highly dependent on the chosen catalyst and reaction conditions. A variety of catalyst systems have been explored to maximize the yield of the desired N-substituted amine.

Catalyst Systems:

Noble Metal Catalysts: Supported noble metal catalysts, such as Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Gold (Au), are frequently employed for the reductive amination of ketones. researchgate.net For instance, RuCl2(PPh3)3 has been identified as a highly active precatalyst for the reductive amination of aldehydes and ketones, leading to excellent yields of the corresponding amines. nih.gov Studies on the reductive amination of cyclohexanone (B45756) with benzylamine have shown that Au/TiO2 and Au/CeO2/TiO2 catalysts can produce the desired secondary amine in good yields. researchgate.net

Non-Noble Metal Catalysts: In a move towards more sustainable and cost-effective methods, non-noble metal catalysts have gained attention. Cobalt (Co) nanoparticles, generated in situ from the reconstruction of CoBOx, have demonstrated high catalytic activity for the production of benzylamine from benzaldehyde (B42025) and ammonia, suggesting their potential applicability to similar reductive amination reactions. nih.gov Nickel-based catalysts, such as Ni-TA@SiO2-800, have also been successfully used for the reductive amination of ketones to synthesize branched primary amines. researchgate.net

Reaction Conditions:

The optimization of reaction parameters such as temperature, pressure, and solvent is crucial for achieving high yields and minimizing side products. For instance, in Ru-catalyzed reductive aminations, a temperature of 130°C and a hydrogen pressure of 40 bar have been found to be optimal for maximizing the yield of the target amine. nih.gov The choice of solvent can also significantly influence the reaction outcome, with methanol (B129727) often being a suitable solvent for reductive amination reactions. mdpi.com

Table 1: Comparison of Catalyst Systems for Reductive Amination

CatalystSubstratesKey FindingsReference
RuCl2(PPh3)3Aldehydes/Ketones + Ammonia/AminesHighly active, enabling the synthesis of a wide range of primary and secondary amines in good to excellent yields. nih.gov
Au/TiO2, Au/CeO2/TiO2Cyclohexanone + BenzylamineGood yields of N-benzylcyclohexylamine were obtained. researchgate.net
CoBOx (in situ reconstructed)Benzaldehyde + AmmoniaHigh catalytic activity for the production of benzylamine, offering a green and efficient alternative. nih.gov
Ni-TA@SiO2-800Ketones + AmmoniaEfficient for the synthesis of branched primary amines. researchgate.net
Pd-NHC ComplexesCyclohexanone + BenzylamineHighly effective and stable catalysts for amination reactions. researchgate.net

Chemoselectivity in Amination Reactions

A key challenge in the synthesis of this compound is achieving high chemoselectivity, particularly in avoiding over-alkylation and reduction of the carbonyl group before amination. masterorganicchemistry.com The use of specific reducing agents can address this issue. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it tolerates a wide range of functional groups. organic-chemistry.org Similarly, sodium cyanoborohydride (NaBH3CN) can selectively reduce imines in the presence of ketones. masterorganicchemistry.com

Enzymatic methods employing transaminases offer another avenue for highly chemoselective and stereoselective amination. Amine transaminases (ATAs) can catalyze the transfer of an amino group from a donor to a ketone substrate with high precision. For example, various ATAs have been shown to convert 4-hydroxycyclohexanone with high conversion and diastereomeric ratios.

Functional Group Interconversions and Derivatization Approaches

The presence of three distinct functional moieties in this compound—the cyclohexane ring, the benzylamino group, and the hydroxyl group—provides a rich platform for a variety of chemical transformations. solubilityofthings.com

Modification of the Cyclohexane Ring

The cyclohexane ring, with its characteristic chair conformation, influences the reactivity and stereochemistry of the molecule. wikipedia.org Modifications on the ring can lead to a diverse range of analogs. For instance, the introduction of additional substituents on the cyclohexane ring can be achieved through various synthetic strategies, leading to compounds with altered steric and electronic properties. google.com The conformation of the cyclohexane ring, with substituents in either axial or equatorial positions, plays a crucial role in the stereochemical outcome of reactions. wikipedia.org

Transformations at the Benzylamino Moiety

The benzylamino group is a versatile functional handle for further derivatization.

N-Debenzylation: The removal of the benzyl group is a common transformation, often achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). researchgate.net This unmasks the secondary amine, which can then participate in further reactions.

Acylation: The secondary amine can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a reliable method for introducing various acyl groups without the risk of over-reaction that can occur with alkylation. ic.ac.uk

Further Alkylation: While direct alkylation of amines can be challenging to control, under specific conditions, the secondary amine can be further alkylated to yield tertiary amines. masterorganicchemistry.com

Reactions Involving the Hydroxyl Group

The hydroxyl group is another key site for chemical modification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(benzylamino)cyclohexanone, using common oxidizing agents. benchchem.com

Esterification: The hydroxyl group can be converted to esters through reaction with carboxylic acids or their derivatives. This transformation can be used to introduce a wide variety of functional groups.

Substitution: The hydroxyl group itself is a poor leaving group. libretexts.org However, it can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions at that position. vanderbilt.edu This allows for the introduction of a wide range of nucleophiles, significantly expanding the synthetic utility of the molecule.

Table 2: Summary of Functional Group Transformations

Functional GroupTransformationReagents/ConditionsProduct TypeReference
BenzylaminoN-DebenzylationH2, Pd/CSecondary Amine researchgate.net
BenzylaminoAcylationAcid Chlorides, AnhydridesAmide ic.ac.uk
HydroxylOxidationOxidizing Agents (e.g., CrO3)Ketone benchchem.com
HydroxylEsterificationCarboxylic Acids/DerivativesEster mit.edu
HydroxylConversion to Leaving GroupSulfonyl Chlorides (e.g., TsCl)Sulfonate Ester vanderbilt.edu

Green Chemistry Principles in the Synthesis of this compound Analogues

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic routes for valuable chemical entities, including analogues of this compound. Green chemistry principles, which focus on reducing waste, using less hazardous substances, and improving energy efficiency, are increasingly being integrated into the synthesis of these compounds. Key strategies include the use of biocatalysis, enzymatic cascades, one-pot reactions, and continuous flow systems, often utilizing water as a benign solvent.

A significant advancement in the green synthesis of the core structure of these analogues, 4-aminocyclohexanol, involves chemoenzymatic cascades. These processes combine the high selectivity of enzymes with chemical reactions to create efficient and stereoselective synthetic pathways. One such approach starts from the potentially bio-based precursor 1,4-cyclohexanedione. d-nb.inforesearchgate.net This method employs a one-pot, two-step enzymatic cascade that first uses a ketoreductase (KRED) for the selective mono-reduction of the diketone to 4-hydroxycyclohexanone. Subsequently, an amine transaminase (ATA) is used to install the amino group, yielding either cis- or trans-4-aminocyclohexanol (B47343) with high diastereomeric purity. d-nb.inforesearchgate.net This enzymatic approach operates in an aqueous buffer at or near room temperature, eliminating the need for harsh reagents and organic solvents. d-nb.inforesearchgate.net

Another green approach is the use of continuous flow technology for the synthesis of N-protected cis-4-aminocyclohexanol derivatives. researchgate.net Continuous flow processes offer enhanced safety, better process control, and often lead to higher yields and purity, thereby minimizing waste. In one example, the hydrogenation of an N-protected bicyclic precursor is carried out using a Raney nickel catalyst in a cartridge system, which allows for easy separation and reuse of the catalyst. researchgate.net This method demonstrates high selectivity for the desired cis-isomer. researchgate.net

Reductive amination of cyclohexanone derivatives in aqueous media represents another green strategy. Research has demonstrated the feasibility of conducting reductive amination in water, which can be integrated with biocatalytic transformations in a one-pot setup. ucl.ac.uk For hydrophobic substrates, where aqueous solubility is a challenge, innovative approaches using amine transaminases in disperse systems have been developed. chemrxiv.org These systems, which may consist of a low-polarity organic solvent, a surfactant, and a minimal amount of water, create a macroscopically homogeneous medium that facilitates the bioamination of water-insoluble cyclohexanones. chemrxiv.org

The following table summarizes various green synthetic methodologies for producing analogues of this compound, highlighting the key green chemistry principles employed in each.

Product Starting Material Methodology Key Green Features Reference(s)
cis- or trans-4-Aminocyclohexanol1,4-CyclohexanedioneOne-pot enzymatic cascade (Ketoreductase & Amine Transaminase)Biocatalysis, aqueous solvent, room temperature, high stereoselectivity, potentially bio-based precursor d-nb.inforesearchgate.net
cis-N-Boc-4-aminocyclohexanolN-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-eneContinuous flow hydrogenationContinuous flow processing, catalyst recyclability, high selectivity researchgate.net
2-(Benzylamino)pentane-1,3-diol1,3-Dihydroxypentan-2-oneReductive amination in waterUse of water as a solvent, potential for one-pot combination with biocatalysis ucl.ac.uk
4-Substituted aminocyclohexanes4,4-Disubstituted cyclohexanonesBiocatalytic reductive amination in a disperse systemBiocatalysis for hydrophobic substrates, reduced water usage chemrxiv.org

Stereochemical Aspects and Conformational Analysis of 4 Benzylamino Cyclohexan 1 Ol

Diastereoisomeric Considerations (cis/trans Isomerism)

The 1,4-disubstituted nature of the cyclohexane (B81311) ring in 4-(benzylamino)cyclohexan-1-ol leads to the existence of two diastereomers: cis and trans. In the cis isomer, the benzylamino and hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org The stereochemistry of these isomers significantly influences their thermodynamic stability.

The synthesis of related 1,4-disubstituted cyclohexanes often involves the reduction of a corresponding cyclohexanone (B45756), which can yield a mixture of isomers. mdpi.com The separation of these isomers is a key step in obtaining the pure compound. For instance, methods for separating cis/trans isomers of similar compounds, like 4-acetamidocyclohexanol, have involved esterification followed by recrystallization to isolate the desired isomer. patsnap.com

In the more stable chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions. libretexts.org For 1,4-disubstituted cyclohexanes, the trans configuration allows both substituents to reside in the more spacious equatorial positions, minimizing steric strain. chemeurope.com Conversely, the cis isomer must have one substituent in an axial position and one in an equatorial position. Due to the steric bulk of the benzylamino and hydroxyl groups, the trans isomer, with both groups in equatorial positions, is generally the more thermodynamically stable of the two. This stability is a driving factor in synthetic strategies that aim for the trans product, which can sometimes be favored through dynamic isomerization processes. nih.gov

Table 1: Conformational Analysis of cis and trans-4-(Benzylamino)cyclohexan-1-ol
IsomerSubstituent Positions (Chair Conformation)Relative StabilityKey Steric Interactions
transDiequatorial (e,e)More StableMinimal 1,3-diaxial interactions.
cisAxial/Equatorial (a,e)Less StableSignificant 1,3-diaxial interactions involving the axial substituent.

Enantiomeric Purity and Chiral Resolution Strategies

Since both the C1 and C4 carbons of this compound are bonded to two different substituents and are part of the ring, they are stereocenters. However, in the cis and trans isomers, a plane of symmetry exists when considering the ring itself, which makes these specific molecules achiral (meso compounds). If the molecule were substituted in a way that removes this symmetry (e.g., at a different position), it would be chiral and exist as a pair of enantiomers.

For chiral derivatives or related chiral aminocyclohexanol compounds, achieving enantiomeric purity is crucial, particularly in pharmaceutical applications. The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org Several strategies are employed for this purpose:

Diastereomeric Salt Formation : This is a common method for resolving racemic amines or alcohols. stackexchange.comlumenlearning.com The racemic mixture is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid for resolving an amine) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. jackwestin.comchemistrytalk.org After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography : This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer in a racemic mixture. stackexchange.comjackwestin.com As the mixture passes through the chromatography column, one enantiomer binds more strongly to the CSP and is retained longer, allowing for their separation. chemistrytalk.org This method can be applied on both analytical and preparative scales.

Enzymatic Resolution : Enzymes are inherently chiral and can exhibit high stereoselectivity. An enzyme might, for example, catalyze a reaction (like acylation) on only one enantiomer in a racemic mixture, converting it into a different compound. The resulting mixture of the reacted enantiomer and the unreacted enantiomer can then be separated by conventional methods like chromatography.

Table 2: Chiral Resolution Strategies Applicable to Chiral Aminocyclohexanols
StrategyPrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties. lumenlearning.comScalable and widely used in industry.Requires a suitable resolving agent; can be labor-intensive. wikipedia.org
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. stackexchange.comDirect separation method; applicable to a wide range of compounds.Can be expensive, especially for large-scale separations.
Enzymatic ResolutionEnzyme-catalyzed transformation of one enantiomer. stackexchange.comHigh enantioselectivity; mild reaction conditions.Limited to 50% theoretical yield for the unreacted enantiomer; requires specific enzymes.

Conformational Dynamics of the Cyclohexane Ring

The cyclohexane ring is not static; it exists in a dynamic equilibrium between various conformations. The most stable conformation is the chair form, which is free of both angle and torsional strain. libretexts.orgpressbooks.pub The ring can undergo a "ring flip" or "chair-flipping" process, interconverting between two equivalent chair conformations. libretexts.orgwikipedia.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. gmu.edu

Between the two chair conformations lie higher-energy intermediates, including the twist-boat and the boat conformations. chemeurope.com The boat conformation is destabilized by torsional strain from eclipsed bonds and steric strain from "flagpole" interactions between hydrogens at the C1 and C4 positions. chemeurope.comlibretexts.org The twist-boat conformation is an energy minimum between the boat and chair forms and is about 23 kJ/mol (5.5 kcal/mol) less stable than the chair conformation. chemeurope.compressbooks.pub The energy barrier for the chair-to-chair interconversion is approximately 45 kJ/mol, a process that occurs rapidly at room temperature. libretexts.orgchemeurope.com

For this compound, the presence of the two substituents influences the equilibrium between the two possible chair conformations. In the more stable trans isomer, a ring flip would convert the diequatorial (e,e) conformation to a much higher energy diaxial (a,a) conformation. Consequently, the equilibrium strongly favors the diequatorial conformer. For the cis isomer, the two chair conformers (a,e and e,a) are equivalent in energy and exist in roughly equal populations.

Table 3: Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kJ/mol)Key Strain Factors
Chair0Essentially strain-free. pressbooks.pub
Twist-Boat23Steric and torsional strain. pressbooks.pub
Boat28Significant torsional and flagpole steric strain. chemeurope.com
Half-Chair45High angle and torsional strain (transition state). chemeurope.com

Stereoelectronic effects are orbital-based interactions that depend on the spatial arrangement of atoms and influence molecular stability and reactivity. wikipedia.orgbaranlab.org In this compound, several such effects can be considered.

These effects can also dictate conformational preferences beyond simple sterics. For instance, the interaction between the nitrogen lone pair and the antibonding orbital of an adjacent C-H bond (nN → σ*C-H) can affect the acidity of that proton and influence the molecule's behavior in chemical reactions. beilstein-journals.org The geometric requirement for optimal orbital overlap means that the reactivity of a functional group can be highly dependent on its conformational state (axial vs. equatorial). baranlab.org

Design, Synthesis, and Evaluation of Derivatives and Analogues of 4 Benzylamino Cyclohexan 1 Ol

Medicinal Chemistry-Oriented Design Strategies

The design of derivatives based on the 4-(benzylamino)cyclohexan-1-ol core often employs established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the core scaffold and its peripheral substituents to probe the structure-activity relationships (SAR).

Scaffold Modification for Targeted Biological Activities

Alterations to the central cyclohexanol (B46403) ring of the this compound scaffold can significantly impact the biological activity of its derivatives. One common approach involves the incorporation of the aminocyclohexanol moiety into more complex heterocyclic systems. For example, the trans-4-aminocyclohexanol (B47343) fragment has been integrated into a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold to develop potent and selective Pim-1 kinase inhibitors. nih.gov In these analogues, the cyclohexanol group serves as a key pharmacophoric element, with its hydroxyl group forming critical interactions within the kinase binding site.

Another strategy for scaffold modification is the exploration of different ring sizes and conformations. While the cyclohexane (B81311) ring provides a stable three-dimensional arrangement, the synthesis of cyclopentanol (B49286) or cycloheptanol (B1583049) analogues allows for the investigation of how ring pucker and the spatial orientation of substituents affect biological targets. Furthermore, the introduction of heteroatoms into the carbocyclic ring, creating, for instance, piperidinol or tetrahydropyranol scaffolds, can modulate physicochemical properties such as solubility and polarity, which are critical for drug-likeness.

Bioisosteric replacement is another key tactic in scaffold modification. Replacing the cyclohexanol ring with other cyclic systems that mimic its size and shape but possess different electronic properties can lead to improved biological profiles. For instance, aromatic rings or other non-aromatic carbocycles could be explored to understand the importance of the saturated ring for a specific biological activity.

Peripheral Substituent Effects on Biological Profiles

The nature and position of substituents on both the benzyl (B1604629) and cyclohexanol moieties of this compound derivatives play a pivotal role in defining their biological activity. Structure-activity relationship (SAR) studies of related N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated that substitutions on the phenyl ring can significantly influence inhibitory potency against targets like the deubiquitinating enzyme USP1/UAF1. nih.gov

In the context of this compound analogues, substitutions on the aromatic ring of the benzyl group can modulate electronic and steric properties, influencing binding affinity and selectivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the secondary amine, which may be crucial for ionic interactions with biological targets. The position of these substituents (ortho, meta, or para) also dictates the vector and orientation of the benzyl group within a binding pocket.

Similarly, modifications to the cyclohexanol ring, beyond the core scaffold changes, can fine-tune the biological profile. The stereochemistry of the hydroxyl and amino groups (cis or trans) is a critical determinant of activity. The trans-isomer of 4-aminocyclohexanol is often preferred in drug design as it provides a more extended and rigid conformation, which can lead to more specific interactions. d-nb.info The hydroxyl group itself can be a handle for further derivatization, such as etherification or esterification, to explore additional binding interactions or to act as a prodrug moiety. For instance, in a series of 4-amino-4-arylcyclohexanones, the nature and position of substituents on the aryl ring were found to be very sensitive for analgesic activity. nih.gov

Synthetic Pathways to Novel Structural Analogues

The synthesis of novel structural analogues of this compound can be achieved through various synthetic routes, often leveraging the reactivity of the constituent functional groups. A common and efficient method for the preparation of the core structure is the reductive amination of 4-hydroxycyclohexanone (B83380) with benzylamine (B48309). This reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ using a variety of reducing agents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. This approach allows for the facile introduction of a wide range of substituted benzylamines to generate a library of analogues.

For the synthesis of stereochemically defined analogues, enzymatic methods have shown considerable promise. The use of keto reductases (KREDs) and amine transaminases (ATAs) in a one-pot cascade can provide access to both cis- and trans-4-aminocyclohexanol isomers with high diastereomeric ratios. d-nb.info These enzymatic approaches offer a green and highly selective alternative to traditional chemical methods. For example, the reduction of 4-hydroxycyclohexanone using a KRED, followed by transamination with an ATA, can yield specific stereoisomers of the aminocyclohexanol precursor. d-nb.info

Further diversification of the scaffold can be achieved through multi-step synthetic sequences. For instance, starting from cyclohexene (B86901) oxide, a nucleophilic ring-opening with benzylamine can yield trans-2-(benzylamino)cyclohexan-1-ol, a regioisomer of the target scaffold. The synthesis of more complex derivatives often involves the protection of the hydroxyl or amino groups, followed by further functionalization of the aromatic or cyclohexyl ring. For example, the hydroxyl group can be protected as a silyl (B83357) ether or a benzyl ether, allowing for modifications on the benzylamino moiety, such as N-alkylation or acylation, before deprotection.

Library Synthesis and High-Throughput Screening Considerations

The this compound scaffold is well-suited for the generation of compound libraries for high-throughput screening (HTS). Its modular nature, consisting of the cyclohexanol core, the benzyl group, and the linking amino group, allows for combinatorial synthesis by varying each of these components. Parallel synthesis techniques can be employed to rapidly generate a large number of derivatives.

For library synthesis, a common strategy is to use a common intermediate, such as 4-hydroxycyclohexanone or a protected aminocyclohexanol derivative, which can then be reacted with a diverse set of building blocks. For example, an array of substituted benzaldehydes can be used in reductive amination reactions with 4-aminocyclohexanol to create a library of N-benzylated derivatives. Similarly, a variety of acyl chlorides or sulfonyl chlorides can be reacted with the amino group to introduce further diversity.

The design of such libraries should consider physicochemical properties to ensure that the synthesized compounds are suitable for HTS assays. Properties such as solubility, molecular weight, and lipophilicity (cLogP) should be calculated in silico during the design phase to filter out compounds with undesirable characteristics.

Advanced Spectroscopic and Analytical Characterization of 4 Benzylamino Cyclohexan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-(benzylamino)cyclohexan-1-ol, offering detailed information about the molecular framework and the spatial arrangement of atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-OH~3.6 (broad s)~70
C4-NH~2.5 (broad s)~55
Cyclohexyl H (axial & equatorial)~1.2-2.2 (m)~30-40
Benzyl (B1604629) CH₂~3.8 (s)~54
Aromatic H~7.2-7.4 (m)~127-140

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

The stereochemistry of this compound, specifically the cis or trans relationship between the hydroxyl and benzylamino groups, is determined through the analysis of proton-proton coupling constants (³JHH) in the ¹H NMR spectrum. nih.gov The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. numberanalytics.com

In a chair conformation of the cyclohexane (B81311) ring, axial-axial (Jaa) couplings are typically large (8-13 Hz), while axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are smaller (2-5 Hz). organicchemistrydata.org By analyzing the splitting patterns of the protons on C1 and C4, the relative orientation of the substituents can be deduced. For the trans isomer, where both substituents can occupy equatorial positions, a complex pattern of smaller couplings would be expected for the C1 and C4 protons. Conversely, the cis isomer would likely show at least one large axial-axial coupling, depending on the conformational equilibrium. organicchemistrydata.org

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to identify and quantify any impurities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula (C₁₃H₁₉NO). scispace.com This technique is crucial for distinguishing the target compound from potential impurities that may have the same nominal mass but different elemental compositions. scispace.comrsc.org

Table 2: HRMS Data for this compound.
ParameterValue
Molecular FormulaC₁₃H₁₉NO
Calculated Monoisotopic Mass205.1467 g/mol
Ionization ModeElectrospray Ionization (ESI+)
Observed Ion[M+H]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a sample before they are detected by a mass spectrometer. researchgate.net It is extensively used for assessing the purity of this compound by separating it from starting materials, by-products, and other impurities. nih.gov Derivatization, such as silylation of the hydroxyl and amino groups, may be employed to increase the volatility and thermal stability of the compound for GC analysis. jfda-online.com

Furthermore, GC-MS can be utilized to monitor the progress of the reaction to synthesize this compound, providing kinetic data by quantifying the consumption of reactants and the formation of the product over time. semanticscholar.org

Table 3: Typical GC-MS Parameters for the Analysis of this compound Derivatives.
ParameterCondition
ColumnHP-5MS (or equivalent)
Injector Temperature250 °C
Oven ProgramInitial temp. 100 °C, ramp to 280 °C
Carrier GasHelium
Ionization ModeElectron Ionization (EI)
MS DetectorQuadrupole or Ion Trap

Chromatographic Methods for Purity and Separation

In addition to GC, other chromatographic techniques are vital for the purification and purity assessment of this compound. Flash column chromatography using silica (B1680970) gel is a standard method for purifying the crude product after synthesis. rsc.org The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve efficient separation of the desired compound from impurities. rsc.org

Thin-layer chromatography (TLC) is routinely used to monitor the progress of the purification, allowing for rapid visualization of the separation. High-performance liquid chromatography (HPLC) can also be employed for highly accurate quantitative analysis of purity and for the separation of stereoisomers if a suitable chiral stationary phase is used.

High-Performance Liquid Chromatography (HPLC) and Enantioselective HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. wikipedia.org This method utilizes a high-pressure system to pass a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org

For chiral molecules like the derivatives of this compound, enantioselective HPLC is indispensable. This specialized HPLC technique employs a chiral stationary phase (CSP) to resolve enantiomers, which are non-superimposable mirror images of each other. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times for each enantiomer. fz-juelich.de This allows for the accurate determination of enantiomeric excess (ee), a critical parameter in asymmetric synthesis. fz-juelich.demdpi.com

Research on related chiral compounds, such as trans-2-(benzylamino)cyclohexan-1-ol, demonstrates the utility of enantioselective HPLC. For instance, the enantiomeric excess of this compound was determined using a Daicel CHIRALCEL OB-H column. mdpi.com Similarly, the enantiomers of other aryloxyaminopropan-2-ol derivatives have been successfully resolved using Chiralcel OD-H and Chiralpak AD columns. researchgate.net The choice of mobile phase, often a mixture of hexane, isopropanol (B130326), and a modifier like diethylamine, is crucial for achieving optimal separation. mdpi.comresearchgate.net

Table 1: HPLC and Enantioselective HPLC Parameters for Related Chiral Amines

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)
trans-2-(Benzylamino)cyclohexan-1-olDaicel CHIRALCEL OB-H (250 mm × 0.46 mm)n-hexane/2-propanol/diethylamine (980:20:1)0.5UV (254 nm)21.0 and 28.6
Related β-blockersChiralpak ADn-hexane-ethanol-diethylamine0.5 - 2.0UV (225 nm)Varies

This table presents data from studies on closely related compounds to illustrate typical HPLC conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. chemistryhall.comlibretexts.orgumich.edu It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent material, typically silica gel. chemistryhall.comlibretexts.org The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. chemistryhall.comlibretexts.org

By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can quickly assess the consumption of reactants and the formation of products. chemistryhall.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds under specific conditions. libretexts.org TLC is an essential tool in the synthesis of this compound and its derivatives for optimizing reaction conditions and determining the appropriate time for work-up. mdpi-res.comresearchgate.net

Table 2: Principles of Thin-Layer Chromatography (TLC)

ParameterDescription
Stationary Phase A thin layer of adsorbent material (e.g., silica gel, alumina) on a solid support (e.g., glass, aluminum). chemistryhall.comumich.edu
Mobile Phase A solvent or mixture of solvents that flows through the stationary phase. chemistryhall.com
Retention Factor (Rf) The ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a given compound and eluent system. libretexts.org
Visualization Methods to see the spots, such as UV light or chemical staining agents. libretexts.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful for determining the enantiomeric excess (ee) of chiral molecules. fz-juelich.deutexas.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.deuniv-amu.fr Enantiomers exhibit equal and opposite CD signals, while a racemic mixture (50:50 of each enantiomer) is CD silent. fz-juelich.de

The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be accurately determined. utexas.edunih.gov This method is often rapid and can sometimes be used for high-throughput screening of asymmetric reactions. nih.govhindsinstruments.com For complex mixtures, CD can be coupled with HPLC (HPLC-CD), where the CD detector measures the signal of each enantiomer as it elutes from the column, providing both separation and ee determination. nih.gov

Table 3: Comparison of Chiroptical Techniques for Enantiomeric Excess (ee) Determination

TechniquePrincipleAdvantages
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light. fz-juelich.deuniv-amu.frRapid analysis, can be used for high-throughput screening. nih.govhindsinstruments.com
HPLC-CD Combines the separation power of HPLC with the enantioselective detection of CD. nih.govProvides excellent results for complex mixtures by separating components before ee determination. nih.gov
Raman Optical Activity (ROA) Measures a small difference in the intensity of Raman scattered right and left circularly polarized light. semanticscholar.orgHighly sensitive and non-destructive. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. specac.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. specac.com An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber of the radiation. specac.com

For this compound, IR spectroscopy can confirm the presence of key functional groups:

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group. libretexts.orglibretexts.org

N-H stretch: A moderate absorption in the 3300-3500 cm⁻¹ range indicates the secondary amine. libretexts.org

C-H stretches: Absorptions for sp³-hybridized carbons (cyclohexane ring and benzylic CH₂) appear just below 3000 cm⁻¹, while sp² C-H stretches (aromatic ring) appear just above 3000 cm⁻¹. libretexts.orglibretexts.org

C-N stretch: This bond typically shows an absorption in the 1020-1250 cm⁻¹ region.

Aromatic C=C stretches: These appear as one or more sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
AlcoholO-H stretch3200 - 3600Strong, Broad
Secondary AmineN-H stretch3300 - 3500Moderate
Alkane (Cyclohexane)C-H stretch2850 - 3000Strong
AromaticC-H stretch> 3000Variable
AromaticC=C stretch1450 - 1600Medium to Weak, Sharp
AmineC-N stretch1020 - 1250Medium
AlcoholC-O stretch1050 - 1200Strong

This table provides expected ranges for the functional groups present in the target molecule based on general IR spectroscopy principles. specac.comlibretexts.orglibretexts.orgdocbrown.infovscht.cz

Validation of Analytical Procedures for Research Applications

The validation of analytical procedures is a critical process to ensure that a method is suitable for its intended purpose. researchgate.neteuropa.eu It provides documented evidence that the method is reliable, accurate, and precise. sysrevpharm.org For research applications involving this compound and its derivatives, validation establishes the credibility of the data generated.

Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration (a standard) and calculating the percent recovery. sysrevpharm.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation. sysrevpharm.orgresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. sysrevpharm.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 5: Key Parameters for Analytical Method Validation

ParameterDefinitionCommon Assessment Method
Accuracy Closeness of agreement between the measured value and the true value. researchgate.netAnalysis of a certified reference material or by recovery studies on a spiked matrix. researchgate.net
Precision Closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. researchgate.netRepeated analysis of a sample to determine the standard deviation.
Specificity Ability to measure the analyte in the presence of other components. researchgate.netAnalysis of blank and spiked samples to check for interferences.
Linearity Proportionality of the measured value to the concentration of the analyte. sysrevpharm.orgAnalysis of samples with concentrations spanning the expected range and performing a linear regression.
Range The concentration interval over which the method is accurate, precise, and linear. europa.euConfirmed by the linearity, accuracy, and precision data.
LOD/LOQ The lowest concentration that can be reliably detected/quantified. researchgate.netDetermined by signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. europa.eu

Computational Chemistry and Molecular Modeling of 4 Benzylamino Cyclohexan 1 Ol Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(benzylamino)cyclohexan-1-ol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. youtube.combohrium.com

Detailed Research Findings: DFT studies on analogous molecules, such as cis-4-(methylamino)cyclohexanol, utilize basis sets like 6-31G* or B3LYP/6-311++G** to optimize the molecular geometry and compute various electronic properties. bohrium.com For this compound, such calculations would reveal key structural parameters, including bond lengths and angles. For instance, the C-N bond length of the benzylamino group and the C-O bond of the hydroxyl group would be determined, and the preferred chair conformation of the cyclohexane (B81311) ring (with substituents in equatorial or axial positions) would be established.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the amine and hydroxyl groups would be areas of positive potential.

Table 1: Representative Quantum Chemical Properties of this compound (Hypothetical Data)

PropertyValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy1.2 eVElectron-accepting ability
HOMO-LUMO Gap7.7 eVChemical stability and reactivity
Dipole Moment2.1 DMolecular polarity

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. researchgate.netnih.gov This method is crucial for understanding the potential biological activity of compounds like this compound by modeling its interactions with a specific binding site.

Detailed Research Findings: While specific docking studies on this compound are not widely published, research on related benzylamine (B48309) derivatives highlights the methodology. acs.org For example, docking studies on benzylamine derivatives as acetylcholinesterase inhibitors have been performed to understand their binding mode. nih.gov In a hypothetical docking study of this compound, the compound would be placed into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding affinity for each pose.

The results would identify the most stable binding mode and quantify the interaction energy, typically in kcal/mol. researchgate.net Key interactions, such as hydrogen bonds between the hydroxyl or amino groups of the ligand and amino acid residues in the protein, would be identified. Hydrophobic interactions between the benzyl (B1604629) and cyclohexyl rings and nonpolar residues of the target would also be detailed. umich.edu Such studies are critical in rational drug design, helping to explain the structure-activity relationship (SAR) of a series of compounds. researchgate.netumich.edu

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue/Description
Binding Affinity-8.2 kcal/mol
Hydrogen Bond Interactions-OH group with Asp145; -NH group with Glu102
Hydrophobic InteractionsBenzyl ring with Leu35, Val43; Cyclohexyl ring with Ala55, Ile98
Interacting ResiduesAsp145, Glu102, Leu35, Val43, Ala55, Ile98

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, the stability of ligand-protein complexes, and provide insights into binding kinetics.

Detailed Research Findings: For this compound, an MD simulation would typically start with the molecule in a solvent box (e.g., water) or with its docked pose in a target protein. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds. plos.org Analysis of the simulation trajectory would reveal the conformational flexibility of the molecule, such as the puckering of the cyclohexane ring and the rotation of the benzyl group.

When studying a ligand-protein complex, MD simulations are used to assess the stability of the binding. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to see if the system remains stable or deviates significantly from the initial docked pose. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding. plos.org Furthermore, advanced MD techniques can be used to estimate the kinetics of binding (the on- and off-rates of the ligand), which are crucial for determining how long a ligand might stay bound to its target. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.govmdpi.com These models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. youtube.com

Detailed Research Findings: QSPR studies have been conducted on classes of compounds that include benzylamines and aliphatic alcohols. nih.govnih.govijpsonline.com For a series of compounds including this compound, a QSPR model could be developed to predict a physicochemical property like aqueous solubility or a biological activity like inhibitory potency against a specific enzyme. mdpi.comijpsonline.com

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a subset of these descriptors with the property of interest. The predictive power of the model is assessed using statistical metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validated R² (Q²). ijpsonline.com A robust QSPR model can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. ijpsonline.com

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a computational method used to identify the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products in a chemical reaction. youtube.comlibretexts.org Understanding the geometry and energy of the transition state is key to elucidating reaction mechanisms. chegg.comumass.edu

Detailed Research Findings: Computational studies, often using DFT, can be employed to model reactions involving this compound, such as its synthesis via the reductive amination of cyclohexanone (B45756) with benzylamine or its metabolic oxidation. tandfonline.comd-nb.info The process involves locating the transition state structure on the potential energy surface. psu.edu This is a computationally intensive task that requires specialized algorithms. youtube.com

Once the transition state is located, its structure can be analyzed to understand the bonding changes occurring during the reaction. A frequency calculation is performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the reaction rate. These theoretical insights into reaction mechanisms can help optimize reaction conditions and predict potential byproducts. tandfonline.com

Role in Catalysis and Asymmetric Organic Synthesis

Design and Synthesis of Chiral Ligands Derived from 4-(Benzylamino)cyclohexan-1-ol

The design and synthesis of chiral ligands are central to the advancement of asymmetric catalysis. Chiral ligands, often containing phosphorus, nitrogen, or oxygen donor atoms, coordinate to a metal center and create a chiral environment that can induce enantioselectivity in a catalytic reaction. The structural backbone of the ligand plays a crucial role in determining the steric and electronic properties of the resulting catalyst.

The this compound framework, possessing both a secondary amine and a hydroxyl group on a cyclohexane (B81311) ring, presents a promising, yet underexplored, scaffold for the synthesis of novel chiral ligands. The inherent chirality of the trans and cis isomers, coupled with the potential for further modification at the amino and hydroxyl functionalities, could theoretically lead to a variety of bidentate or monodentate ligands. However, specific examples of the synthesis and characterization of such ligands derived directly from this compound are not readily found in the current body of scientific literature. General principles of ligand design often involve the introduction of phosphine, oxazoline, or other coordinating groups to a chiral backbone to create effective ligands for a range of asymmetric transformations.

Application in Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. Asymmetric versions of these reactions, which utilize chiral ligands to control the stereochemical outcome, are of particular importance.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds, typically using isopropanol (B130326) or formic acid as the hydrogen source. This reaction often employs ruthenium, rhodium, or iridium catalysts bearing chiral ligands. The effectiveness of these catalysts is highly dependent on the structure of the chiral ligand, which influences both the activity and the enantioselectivity of the reduction.

While numerous chiral amino alcohol-based ligands have been successfully employed in Ru-catalyzed ATH of ketones, providing excellent enantioselectivities, there is a notable absence of specific studies detailing the use of ligands derived from this compound in this context. The general mechanism involves the formation of a metal-hydride species which then transfers a hydride to the substrate within the chiral environment of the catalyst.

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile C-C bond-forming reaction that has been extensively studied. The reaction typically involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst and a chiral ligand. The enantioselectivity of the reaction is controlled by the chiral ligand, which influences the nucleophilic attack on the π-allyl palladium intermediate.

A wide variety of chiral ligands, including those with P,N, P,P, and N,N donor sets, have been developed for this transformation, achieving high levels of enantioselectivity for a broad range of substrates. However, the application of chiral ligands specifically synthesized from this compound in palladium-catalyzed AAA reactions is not well-documented in the available literature.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis alongside transition metal catalysis and biocatalysis. Chiral amines, amino acids, and their derivatives are common classes of organocatalysts that can activate substrates through the formation of iminium ions or enamines.

Given its secondary amine functionality, derivatives of this compound could potentially be explored as organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. However, there is a lack of specific research demonstrating the development and application of organocatalysts derived from this particular compound. The general principles of organocatalysis suggest that the steric and electronic properties of the catalyst are crucial for achieving high enantioselectivity.

Integration into Metal-Organic Frameworks (MOFs) as Catalytic Centers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic linkers. Their high surface area, tunable pore size, and the potential for functionalization make them attractive platforms for heterogeneous catalysis. Chiral MOFs can be synthesized using chiral organic linkers, and these materials can be used for enantioselective catalysis.

The incorporation of catalytic sites into the MOF structure can be achieved by using linkers that bear catalytically active moieties. In principle, derivatives of this compound could be functionalized to serve as chiral organic linkers for the construction of catalytically active MOFs. However, the synthesis and catalytic application of MOFs specifically incorporating the this compound motif are not described in the current scientific literature. The development of such materials would fall under the broader research area of functionalized MOFs for asymmetric catalysis.

Structure Activity Relationship Sar Studies of 4 Benzylamino Cyclohexan 1 Ol Analogues

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential spatial arrangement of features in a molecule that are necessary for it to interact with a specific biological target and elicit a particular response. For analogues of 4-(benzylamino)cyclohexan-1-ol, the key pharmacophoric features generally consist of a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

The core structure of this compound presents several key features:

A Hydrogen Bond Donor/Acceptor Group: The hydroxyl (-OH) group on the cyclohexane (B81311) ring can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein.

A Basic Nitrogen Atom: The secondary amine in the benzylamino moiety is typically protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues in the target's binding pocket.

An Aromatic Ring: The benzyl (B1604629) group provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues of the target.

The relative orientation of these groups is critical for biological activity. The distance and geometry between the hydroxyl group, the nitrogen atom, and the aromatic ring are defining elements of the pharmacophore. Computational modeling and experimental data from various analogues help to refine this pharmacophoric model, providing a blueprint for the design of new compounds with enhanced activity.

Impact of Cyclohexane Stereochemistry on Biological Activity

The cyclohexane ring in this compound can exist in different conformations, with the chair conformation being the most stable. The substituents on the ring can be oriented in either axial or equatorial positions. This leads to the possibility of cis and trans stereoisomers, which can have profoundly different biological activities. The spatial arrangement of the benzylamino and hydroxyl groups dictates how the molecule fits into the binding site of its biological target.

In the trans isomer, both the benzylamino and hydroxyl groups can occupy equatorial positions, leading to a more stable, lower-energy conformation. Conversely, in the cis isomer, one group will be in an axial position while the other is equatorial. This difference in three-dimensional shape can significantly impact the binding affinity and efficacy of the compound.

A study on the metabolism of trans-4'-(2-hydroxy-3,5-dibromo-benzylamino)cyclohexanol, a substituted analogue, revealed that trans-cis isomerization can occur in vivo. The reduction of the corresponding ketone intermediate by liver enzymes preferentially forms the cis isomer, indicating that biological systems can differentiate between the two stereoisomers. This underscores the importance of stereochemistry in the biological activity and metabolic fate of these compounds nih.gov. The ability to selectively synthesize either the cis or trans isomer is therefore a critical aspect in the development of therapeutic agents based on this scaffold. Enzymatic and biocatalytic methods have shown promise in achieving high stereoselectivity in the synthesis of 4-aminocyclohexanol isomers researchgate.net.

Influence of Substituents on Potency, Selectivity, and Efficacy

The potency, selectivity, and efficacy of this compound analogues can be finely tuned by introducing various substituents on the benzyl ring and the cyclohexane moiety. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the target.

Substituents on the Benzyl Ring

Modifications to the benzyl ring can have a significant impact on the compound's activity. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the secondary amine and the electronic nature of the aromatic ring, affecting its binding interactions.

Studies on N-benzyl phenethylamines, a related class of compounds, have shown that N-benzyl substitution can dramatically improve both binding affinity and functional activity at certain receptors. For example, an N-(2-hydroxybenzyl) substituent was found to generally confer the highest activity at the 5-HT2A receptor nih.gov. The position of the substituent on the benzyl ring is also critical. In the same study, N-(2-methoxybenzyl) compounds were less active and selective than their N-(2-hydroxybenzyl) counterparts nih.gov.

The following table summarizes the effect of different substituents on the benzyl ring of N-benzylphenethylamine analogues on their functional activity at the 5-HT2A receptor.

Substituent on Benzyl RingRelative Activity
2-HydroxyHigh
2-MethoxyModerate
2,3-MethylenedioxyLower
2-FluoroLow

Data adapted from a study on N-benzylphenethylamine analogues as a conceptual illustration.

Substituents on the Cyclohexane Ring

While less commonly explored, substitution on the cyclohexane ring can also modulate the pharmacological profile. The introduction of small alkyl groups or other functional groups can influence the conformation of the ring and the orientation of the key pharmacophoric elements. For example, the synthesis of various trans-4-substituted cyclohexane-1-amines has been explored for their use in developing new drugs, indicating the therapeutic potential of such modifications researchgate.net.

Rational Design for Optimized Pharmacological Profiles

Rational drug design utilizes the understanding of SAR to guide the synthesis of new molecules with improved properties. The goal is to optimize the pharmacological profile, enhancing potency and selectivity while minimizing off-target effects. This knowledge-based approach is a more efficient alternative to traditional trial-and-error methods nih.gov.

For this compound analogues, rational design strategies would involve:

Building a Pharmacophore Model: Based on the structures of known active and inactive compounds, a 3D pharmacophore model can be generated to define the essential features and their spatial relationships.

Stereoselective Synthesis: Developing synthetic routes that allow for the selective production of the more active stereoisomer (cis or trans) is a key step. Biocatalytic approaches using enzymes like keto reductases and amine transaminases are being explored for this purpose researchgate.net.

Systematic Substituent Modification: Guided by the pharmacophore model and SAR data, substituents on the benzyl and cyclohexane rings can be systematically varied to probe for improved interactions with the target. For instance, if a hydrophobic pocket is identified in the target's binding site, introducing a lipophilic substituent on the benzyl ring could enhance binding affinity.

Computational Docking and Molecular Dynamics: In silico methods can be used to predict how newly designed analogues will bind to the target protein. This allows for the prioritization of compounds for synthesis and biological testing.

By integrating these strategies, medicinal chemists can rationally design novel this compound analogues with optimized pharmacological profiles, leading to the development of safer and more effective drugs.

Future Research Directions and Emerging Paradigms for 4 Benzylamino Cyclohexan 1 Ol Research

Integration with Artificial Intelligence and Machine Learning in Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize medicinal chemistry and drug discovery. mdpi.comnih.gov For 4-(Benzylamino)cyclohexan-1-ol, these computational tools offer a powerful approach to accelerate the design and optimization of new derivatives.

Table 1: Illustrative Application of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening High-throughput docking of virtual libraries of this compound derivatives against protein targets.Rapid identification of potential hit compounds.
QSAR Modeling Development of Quantitative Structure-Activity Relationship models to predict biological activity based on molecular structure.Guide the design of more potent analogs.
ADMET Prediction Use of machine learning algorithms to forecast pharmacokinetic and toxicity profiles of new derivatives.Early de-risking of drug candidates and reduction of late-stage failures.
De Novo Design Generative algorithms create novel molecular structures based on desired properties and target binding sites.Exploration of new chemical space and discovery of innovative drug candidates.

Development of Advanced Synthetic Methodologies

Innovations in synthetic organic chemistry are critical for the efficient and sustainable production of this compound and its analogs. Future research will likely focus on moving beyond traditional batch synthesis towards more advanced and greener methodologies.

Flow Chemistry: This approach, where reactions are run in a continuously flowing stream rather than a flask, offers numerous advantages, including enhanced safety, better reaction control, and improved scalability. mdpi.combeilstein-journals.orgacs.orgresearchgate.netdrreddys.com For the synthesis of this compound derivatives, flow chemistry could enable rapid optimization of reaction conditions and facilitate multi-step syntheses in a streamlined, automated fashion. mdpi.com

Biocatalysis: The use of enzymes to catalyze chemical reactions provides a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govnih.govresearchgate.netresearchgate.net Research into enzymes like keto reductases (KREDs) and amine transaminases (ATAs) has already demonstrated their utility in the stereoselective synthesis of 4-aminocyclohexanol isomers. semanticscholar.orgd-nb.inforesearchgate.net Applying biocatalysis to the synthesis of this compound could provide access to specific stereoisomers with high purity, which is crucial as different isomers often exhibit distinct biological activities. semanticscholar.orgd-nb.info

Table 2: Comparison of Synthetic Methodologies for Aminocyclohexanols

MethodologyKey AdvantagesRelevance to this compound
Traditional Batch Synthesis Well-established, versatile for lab-scale discovery.Initial synthesis of a variety of derivatives.
Flow Chemistry Improved safety, scalability, automation, and process control. mdpi.combeilstein-journals.orgacs.orgEfficient large-scale production and library synthesis.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). nih.govresearchgate.netProduction of specific, enantiomerically pure isomers.

Exploration of Novel Therapeutic Areas

While the full biological activity profile of this compound is yet to be elucidated, the broader class of cyclohexanol (B46403) and aminocyclohexanol derivatives has shown promise in several therapeutic areas. Future research should systematically screen this compound and its analogs against a diverse range of biological targets to uncover new therapeutic potential.

Initial investigations could focus on areas where related scaffolds have demonstrated activity. For example, various cyclohexane (B81311) derivatives have been studied for their antibacterial and antifungal properties. researchgate.netmdpi.com Furthermore, nitrogen-containing heterocyclic compounds, which share structural motifs with the subject compound, have been explored for broad-spectrum antiviral activity, including against RNA and DNA viruses. mdpi.comnih.gov The immunomodulatory effects of certain alkaloids containing related structural frameworks also suggest potential applications in inflammatory diseases. mdpi.com A systematic approach, leveraging high-throughput screening, could reveal unexpected activities and open up new avenues for drug development.

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a departure from siloed research efforts towards more integrated and collaborative models. acs.orgparabolicdrugs.com Advancing the study of this compound will be significantly enhanced by fostering partnerships that bridge different scientific disciplines and sectors.

Academia-Industry Collaborations: Such partnerships are catalysts for innovation, combining the foundational research and novel target identification common in academic settings with the drug development expertise and resources of the pharmaceutical industry. acs.orgnih.govacs.orgtandfonline.comresearchgate.net These collaborations can accelerate the translation of promising early-stage discoveries into viable therapeutic candidates. acs.org

Interdisciplinary Teams: An effective research program will involve a multidisciplinary team of scientists. Medicinal and synthetic chemists would design and create new derivatives, while computational chemists would use AI and molecular modeling to guide the design process and predict compound properties. tandfonline.comcatapult.org.uknuchemsciences.comresearchgate.net Biologists and pharmacologists would then conduct the necessary in vitro and in vivo testing to evaluate the biological activity and therapeutic potential of these new compounds. This synergistic interaction is essential for navigating the multifaceted challenges of drug discovery. parabolicdrugs.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-(Benzylamino)cyclohexan-1-ol with high enantiomeric purity?

  • The synthesis requires careful selection of reducing agents (e.g., NaBH₄ or LiAlH₄) and solvents (e.g., methanol or THF) to control stereochemistry. Reaction conditions (temperature, pressure, and catalysts like chiral auxiliaries) significantly impact yield and enantioselectivity. For example, using a chiral catalyst in a protic solvent can enhance enantiomeric excess by stabilizing transition states . Multi-step protocols, such as reductive amination of cyclohexanone derivatives with benzylamine, are common, with intermediate purification via column chromatography to isolate diastereomers .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry by identifying coupling constants between protons on adjacent stereocenters. Chiral HPLC or GC-MS with chiral columns quantifies enantiomeric purity. Mass spectrometry (ESI-TOF) confirms molecular weight ([M+H]⁺ ≈ 205.3 g/mol), while IR spectroscopy verifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .

Q. How do physicochemical properties like logP influence the compound’s applicability in biological assays?

  • The moderate lipophilicity (logP = ~2.47) suggests balanced membrane permeability, making it suitable for in vitro cellular assays. However, solubility in aqueous buffers may require co-solvents (e.g., DMSO ≤1%). Stability studies under physiological pH (7.4) and temperature (37°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How does stereochemistry at the 1 and 2 positions of the cyclohexanol ring affect biological target interactions?

  • The (1R,2S) configuration enhances binding to enzymes or receptors via hydrogen bonding (via -OH and -NH groups) and π-π stacking (benzyl group). For example, the trans-diaxial arrangement of substituents in (1R,2S)-isomers may improve selectivity for G-protein-coupled receptors compared to cis isomers. Computational docking studies (e.g., AutoDock Vina) can model these interactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Comparative purity analysis : Use chiral chromatography to confirm enantiomeric ratios, as impurities ≥5% can skew bioassay results. Dose-response curves : Test derivatives across a wider concentration range (nM–μM) to identify off-target effects. Computational validation : Apply QSAR models to predict activity cliffs and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can iridium-catalyzed deoxygenation be adapted to synthesize derivatives of this compound?

  • Iridium complexes (e.g., [Cp*IrCl₂]₂) selectively remove hydroxyl groups under mild conditions (H₂, 50°C), enabling access to deoxygenated analogs. Optimize catalyst loading (5–10 mol%) and solvent (toluene) to retain stereochemistry. Post-reaction, purify via flash chromatography and characterize intermediates via NOE NMR to confirm stereochemical integrity .

Q. What computational methods predict collision cross-section (CCS) values for this compound in ion mobility spectrometry?

  • DFT calculations (e.g., Gaussian 16) optimize 3D conformers, while MOBCAL software computes CCS using the trajectory method. Compare results with experimental CCS from drift-tube ion mobility to validate accuracy. This approach aids in structural elucidation of unknown metabolites .

Methodological Considerations

Designing a stability study for this compound under varying storage conditions:

  • Store samples in amber vials at -20°C (dry), 4°C (aqueous buffer), and 25°C/60% RH. Analyze degradation monthly via HPLC-UV (λ = 254 nm) and LC-MS. Use Arrhenius kinetics to extrapolate shelf-life. Note: Benzylamine oxidation may form byproducts requiring MS/MS identification .

Optimizing enantioselective synthesis using DOE (Design of Experiments):

  • Vary factors: solvent polarity (MeOH vs. EtOH), reducing agent (NaBH₄ vs. LiAlH₄), and temperature (0–25°C). Response variables: yield (%) and enantiomeric excess (ee, via HPLC). Apply a Box-Behnken design to identify interactions (e.g., high polarity solvents with LiAlH₄ improve ee by 15%) .

Evaluating metabolic stability in hepatic microsomes:

  • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Quench at 0, 15, 30, 60 min with acetonitrile. Analyze parent compound depletion via LC-MS/MS. Calculate t₁/₂ using non-compartmental analysis. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.